An In-depth Technical Guide to the Structure Elucidation of 2-[Methyl(sulfamoyl)amino]acetic acid
An In-depth Technical Guide to the Structure Elucidation of 2-[Methyl(sulfamoyl)amino]acetic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2-[Methyl(sulfamoyl)amino]acetic acid, a derivative of the fundamental amino acid glycine, represents a class of small molecules with significant potential in medicinal chemistry and synthetic applications. Its structure, featuring a sulfonamide moiety, a methyl group, and a carboxylic acid, suggests possible roles as a scaffold in drug design, potentially mimicking or blocking interactions of endogenous molecules.[1] As with any novel or synthesized compound destined for further development, unequivocal confirmation of its chemical structure is a prerequisite for understanding its function, reactivity, and safety.
This guide provides a comprehensive, multi-technique workflow for the structural elucidation of 2-[Methyl(sulfamoyl)amino]acetic acid. Moving beyond a simple recitation of methods, this document details the causality behind the selection of each analytical technique, the principles of data interpretation, and the synergistic logic that allows for the unambiguous assembly of the molecular puzzle. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.
Part 1: Foundational Analysis: Confirming Molecular Formula and Mass
The first and most fundamental step in any structure elucidation is to determine the elemental composition and exact molecular weight. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, offering precision that allows for the confident assignment of a molecular formula.
Expertise in Practice: Why HRMS is Essential
Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This precision is critical for distinguishing between compounds that have the same nominal mass but different elemental formulas (isobars). For a small molecule like 2-[Methyl(sulfamoyl)amino]acetic acid, this technique provides the foundational evidence upon which all subsequent spectroscopic data is built.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
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Sample Preparation: Dissolve 1-2 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).
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Instrumentation: Utilize an ESI-TOF mass spectrometer.
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Ionization Mode: Acquire data in both positive and negative ion modes to maximize the chances of observing a clear molecular ion.
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Positive Ion Mode ([M+H]⁺, [M+Na]⁺): The mobile phase is typically acidified (e.g., with 0.1% formic acid) to promote protonation. The expected ion is the parent molecule with an added proton.
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Negative Ion Mode ([M-H]⁻): The mobile phase may be basified (e.g., with 0.1% ammonium hydroxide) or run neat to facilitate deprotonation, particularly of the acidic carboxylic acid proton.[1]
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Data Analysis: Compare the experimentally measured exact mass to the theoretical mass calculated for the proposed formula, C₃H₈N₂O₄S. The mass error should be below 5 ppm.
Data Presentation: Expected HRMS Ions
| Ion Adduct | Theoretical m/z | Observed m/z | Mass Error (ppm) |
| [M+H]⁺ | 169.02540 | (Example: 169.02561) | (Example: 1.24) |
| [M+Na]⁺ | 191.00734 | (Example: 191.00750) | (Example: 0.84) |
| [M-H]⁻ | 167.01045 | (Example: 167.01029) | (Example: -0.96) |
The confirmation of the molecular formula C₃H₈N₂O₄S provides the atomic "parts list" for the structural assembly.
Part 2: Mapping the C-H Framework and Connectivity with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A suite of 1D and 2D NMR experiments is employed to build the molecular skeleton piece by piece.
Workflow for NMR-Based Structure Determination
Caption: Workflow for NMR-based structure elucidation.
¹H NMR Spectroscopy: The Proton Inventory
This experiment identifies all unique proton environments in the molecule and their relative abundance.
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Experimental Protocol:
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Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is an excellent choice as it can solubilize polar compounds and allows for the observation of exchangeable protons (NH, OH).[2]
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Acquire the spectrum on a 400 MHz or higher spectrometer.
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Integrate the signals to determine the relative number of protons in each environment.
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Expert Interpretation of Expected ¹H NMR Spectrum (in DMSO-d₆):
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δ ~12.5 ppm (s, 1H, broad): This downfield signal is characteristic of a carboxylic acid proton (-COOH).[1] Its broadness is due to chemical exchange and hydrogen bonding.
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δ ~7.3 ppm (s, 2H, broad): This signal corresponds to the two protons of the primary sulfonamide group (-SO₂NH₂). These protons are also exchangeable.
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δ ~3.8 ppm (s, 2H): This singlet represents the methylene protons (-CH₂-) of the glycine backbone. The singlet nature indicates no adjacent protons to couple with.
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δ ~2.8 ppm (s, 3H): This singlet is assigned to the three protons of the methyl group attached to the nitrogen (N-CH₃).
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¹³C{¹H} NMR Spectroscopy: The Carbon Skeleton
This experiment identifies all unique carbon environments. The {¹H} denotes that protons are decoupled, so each unique carbon appears as a singlet.
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Experimental Protocol:
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Use the same sample prepared for ¹H NMR.
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Acquire a proton-decoupled ¹³C spectrum.
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Expert Interpretation of Expected ¹³C NMR Spectrum (in DMSO-d₆):
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δ ~171 ppm: Attributed to the carbonyl carbon (-C=O) of the carboxylic acid.[2]
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δ ~48 ppm: The methylene carbon (-CH₂-) of the glycine backbone.
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δ ~35 ppm: The methyl carbon (N-CH₃).
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Data Presentation: Summary of Predicted NMR Shifts
| Assignment | ¹H NMR (δ ppm, multiplicity, integration) | ¹³C NMR (δ ppm) |
| -COOH | ~12.5, s (broad), 1H | ~171 |
| -SO₂NH₂ | ~7.3, s (broad), 2H | - |
| -CH₂- | ~3.8, s, 2H | ~48 |
| N-CH₃ | ~2.8, s, 3H | ~35 |
2D NMR: Assembling the Pieces
While 1D NMR provides the fragments, 2D NMR shows how they are connected.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It is a powerful tool for definitively assigning the ¹³C signals based on the more easily interpreted ¹H spectrum.
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Expected Correlations:
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A cross-peak connecting the proton signal at δ ~3.8 ppm to the carbon signal at δ ~48 ppm (confirming the -CH₂- group).
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A cross-peak connecting the proton signal at δ ~2.8 ppm to the carbon signal at δ ~35 ppm (confirming the N-CH₃ group).
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HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for determining the overall connectivity. It reveals correlations between protons and carbons that are typically 2 or 3 bonds apart.
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Causality in Interpretation: The logic is to "walk" across the molecule. A correlation from a proton on one fragment to a carbon on another fragment provides a definitive link.
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Key Expected Correlations to Confirm the Structure:
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From Methylene Protons (δ ~3.8): A strong correlation to the carbonyl carbon (δ ~171) is expected, establishing the -CH₂-C(=O)O fragment of the glycine backbone.
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From Methyl Protons (δ ~2.8): A correlation to the methylene carbon (δ ~48) would establish the N-CH₃ to -CH₂- connection via the central nitrogen atom. This is a crucial correlation for proving the structure.
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Caption: Key HMBC correlations confirming the molecular backbone.
Part 3: Functional Group Confirmation with Infrared Spectroscopy
Infrared (IR) spectroscopy provides rapid and unambiguous confirmation of the presence of specific functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Place a small amount of the solid sample directly onto the ATR crystal.
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Apply pressure to ensure good contact.
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Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3350-3250 | N-H asymmetric & symmetric stretch | Primary Sulfonamide (-SO₂NH₂) | Confirms the -NH₂ group of the sulfonamide.[2] |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid (-COOH) | The very broad nature is due to strong hydrogen bonding. |
| 1730-1700 (strong) | C=O stretch | Carboxylic Acid (-COOH) | Confirms the presence of the carbonyl group.[2] |
| 1350-1310 (strong) | S=O asymmetric stretch | Sulfonamide (-SO₂) | Key evidence for the sulfonyl group.[2] |
| 1160-1120 (strong) | S=O symmetric stretch | Sulfonamide (-SO₂) | The second key band confirming the sulfonyl group.[2] |
Conclusion: A Self-Validating Structural Proof
The structure of 2-[Methyl(sulfamoyl)amino]acetic acid is unequivocally established through the synergistic application of modern analytical techniques.
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HRMS provided the exact elemental formula (C₃H₈N₂O₄S).
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FTIR confirmed the presence of all key functional groups: carboxylic acid, primary sulfonamide, and sulfonyl.
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¹H and ¹³C NMR provided an inventory of all carbon and proton environments.
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HSQC and HMBC connected these individual fragments, establishing the complete and unambiguous atomic connectivity.
References
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Semantic Scholar (Spectroscopic Data of a Related Compound) . 2-(4-methylphenylsulphonamido) acetic acid (3a) The amino acid was glycine, yield (2.8410. Semantic Scholar. Available at: [Link]
